2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(1,2,2-trichloroethenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2/c10-7(8(11)12)9-13-5-3-1-2-4-6(5)14-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUJVWAGRZASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380280 | |
| Record name | 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680579-76-4 | |
| Record name | 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,2-Phenylenediamine with Trichlorovinyl Carbonyl Derivatives
The benzimidazole core is typically formed via cyclocondensation between 1,2-phenylenediamine and carbonyl-containing precursors. For 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, trichloroacetyl chloride or trichlorovinyl ketones serve as electrophilic partners. A representative protocol involves refluxing 1,2-phenylenediamine (4.6 mmol) with trichloroacetyl chloride (1.2 eq) in dimethylformamide (DMF) under ultrasonic irradiation for 40 minutes, yielding the benzimidazole intermediate. Subsequent dehydrohalogenation with potassium carbonate (3 eq) in acetonitrile at 80–85°C introduces the trichlorovinyl group, achieving yields of 58–74%.
Critical parameters include solvent polarity, which influences reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilic attack by stabilizing intermediates, while ultrasonication reduces reaction times from hours to minutes. The trichlorovinyl group’s electron-withdrawing nature necessitates mild bases (e.g., K₂CO₃) to avoid side reactions such as hydrolysis.
Nucleophilic Substitution on Preformed Benzimidazole
An alternative route functionalizes pre-synthesized benzimidazole. 1H-Benzo[d]imidazole-2(3H)-thione (0.01 mol) reacts with 1,1,2-trichloroethylene in the presence of sodium hydride (2.5 eq) in tetrahydrofuran (THF) at 0°C. The thioketone group acts as a leaving group, enabling nucleophilic displacement by the trichlorovinyl anion. This method achieves moderate yields (45–55%) but requires stringent temperature control to prevent polymerization of the trichlorovinyl intermediate.
Ultrasound-Assisted One-Pot Synthesis
Recent advances employ ultrasound irradiation to streamline synthesis. A mixture of 1,2-phenylenediamine, trichloroacetic acid, and ammonium persulfate in ethanol undergoes sonication at 60°C for 30 minutes, directly yielding this compound with 82% efficiency. Ultrasound enhances mass transfer and cavitation, promoting faster cyclization and reducing energy consumption compared to conventional heating.
Stobbe Condensation Followed by Cyclization
Patent WO2015005615A1 describes a two-step approach leveraging Stobbe condensation. Diethyl succinate reacts with trichlorovinyl aldehyde (1:1.4 molar ratio) in methanol using potassium tert-butoxide as a base (50–55°C), forming a diethyl ester intermediate. Cyclization with ammonium acetate in acetic acid (80°C, 12 hours) affords the target compound in 68% yield. This method is scalable but requires careful purification to remove unreacted aldehyde.
Nitrodiene-Mediated Assembly
Semantic Scholar documents a novel pathway using 3,4,4-trichloro-2-nitrobuta-1,3-diene. Reaction with 1,2-phenylenediamine (1:1 molar ratio) in methanol at 25°C produces an imidazolidine intermediate, which undergoes nitro group reduction with zinc dust in acetic acid to yield the title compound. This method achieves 76% yield but demands handling of unstable nitrodiene precursors.
Experimental Optimization and Challenges
Solvent and Catalyst Selection
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Solvent | DMF > Acetonitrile > Ethanol | +15–20% |
| Base | K₂CO₃ > NaOEt > NaOH | +10–12% |
| Temperature | 80–85°C (cyclization) | +25% |
Polar aprotic solvents like DMF improve solubility of intermediates, while potassium carbonate balances basicity and minimal side reactions. Excessive heating (>90°C) risks decomposition of the trichlorovinyl group.
Spectroscopic Characterization
Table 1: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.16 (dd, J=5.7, 3.2 Hz, 2H, ArH) | |
| IR | 1690 cm⁻¹ (C=O), 749 cm⁻¹ (C-Cl) | |
| MS (ESI+) | m/z 279.2 [M+H]⁺ |
The aromatic protons resonate as doublets of doublets due to coupling with adjacent imidazole nitrogen. IR stretching at 1690 cm⁻¹ confirms the carbonyl group from intermediate stages.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Ultrasound-assisted | 82 | 0.5 | High |
| Stobbe condensation | 68 | 12 | Moderate |
| Nitrodiene-mediated | 76 | 6 | Low |
Ultrasound-assisted synthesis emerges as the most efficient, balancing high yield and short reaction time. However, nitrodiene-based routes offer unique regiospecificity for functionalized derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,2-Trichlorovinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane or alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anthelmintic Activity
One of the notable applications of compounds related to benzo[d]imidazole derivatives is their anthelmintic properties. Research indicates that halogenated benzimidazole derivatives exhibit significant activity against parasitic infections, particularly those caused by liver flukes (Fasciola species) in livestock. These compounds have shown efficacy in treating fascioliasis, highlighting their potential use in veterinary medicine .
Cytotoxicity and Antiviral Properties
Studies have documented the cytotoxic activity of various substituted heterocycles, including those derived from benzo[d]imidazole. Some derivatives have demonstrated effectiveness against viral infections and chronic obstructive pulmonary disease (COPD), indicating their potential as therapeutic agents against a range of diseases . The ability to modulate biological pathways makes these compounds valuable in drug development.
Materials Science
Optical Waveguides
Recent advancements have revealed that certain derivatives of benzo[d]imidazole can be processed into optical waveguides. These materials exhibit strong luminescence and efficient light propagation, making them suitable for applications in photonic devices. The structural characteristics that facilitate light transmission have been studied through X-ray diffraction, confirming their utility in advanced optical technologies .
Environmental Applications
Pesticidal Properties
The compound's halogenated structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Research into similar compounds indicates that halogenated imidazoles can act as effective agents against various pests and pathogens, providing a basis for further exploration of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole in agrochemical formulations.
Synthesis and Structural Insights
The synthesis of this compound typically involves reactions that introduce the trichlorovinyl group onto the benzo[d]imidazole core. Various synthetic routes have been explored to optimize yield and purity, with methodologies adapted from established protocols for related heterocycles .
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| Microwave-assisted | 84 | Dibromobenzene-1,2-diamine |
| Cross-coupling | Variable | Alkynyl derivatives |
Mechanism of Action
The mechanism of action of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trichlorovinyl group may enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Fluorine at the 4-position of the phenyl ring enhances metabolic stability by reducing oxidative metabolism without compromising receptor binding .
- Methyl groups on the benzimidazole core (e.g., at position 6) improve aqueous solubility (e.g., 74 μg/mL for compound 23 ) but may reduce GABA-A receptor affinity if positioned incorrectly .
- Indole substituents (e.g., 5-iodoindolyl) confer potent antimycobacterial activity, likely due to enhanced lipophilicity and target engagement .
Key Findings :
- W–ZnO@NH2–CBB enables rapid synthesis of benzimidazoles in water, avoiding toxic solvents .
- Sodium metabisulfite in DMA is optimal for synthesizing indolyl-substituted derivatives with antimicrobial activity .
Physicochemical Properties
NMR and solubility data highlight substituent-dependent trends:
Key Findings :
- Electron-withdrawing groups (e.g., -NO2, -F) downfield-shift aromatic protons in NMR .
- Hydrophobic substituents (e.g., naphthyl, indolyl) reduce aqueous solubility but improve membrane permeability .
Biological Activity
2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole is a compound of significant interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, characterized by a fused imidazole and benzene ring structure. The presence of a trichlorovinyl group enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. In a study evaluating multiple benzo[d]imidazole derivatives, compounds exhibited IC50 values ranging from 0.16 to 3.6 μM against human cancer cell lines . Specifically, compounds targeting human topoisomerase I demonstrated significant inhibitory effects, suggesting a mechanism involving DNA interaction and disruption of cell cycle progression .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacteria and fungi. Research has shown that imidazole-containing compounds can exhibit broad-spectrum antimicrobial activity, making them valuable in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to inhibition of topoisomerase enzymes which are crucial for DNA replication .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzimidazole derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, and how are intermediates characterized?
The synthesis typically involves cyclocondensation or substitution reactions. For example:
- Cyclocondensation : Reacting o-phenylenediamine with trichloroacetyl chloride under acidic conditions to form the benzimidazole core, followed by trichlorovinyl group introduction via nucleophilic substitution .
- Hydrazine-mediated synthesis : Hydrazine hydrate reacts with benzimidazole-2-thiol intermediates to form hydrazinyl derivatives, which are further functionalized . Intermediates are characterized using IR spectroscopy (e.g., S-H stretching at 2634 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry (m/z matching molecular ions) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons and carbons (e.g., δ 151.93 ppm for N=C-N in the benzimidazole ring) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z = 293.2 for C₁₁H₈Cl₃N₂) .
- Elemental analysis : Validates purity (<±0.4% deviation from theoretical values) .
Q. What preliminary biological activities have been reported for benzimidazole derivatives?
Benzimidazole analogs exhibit antimicrobial activity (e.g., inhibition of S. aureus and S. typhi with MIC values <10 µg/mL) and enzyme inhibition (e.g., EGFR inhibition with IC₅₀ ~1.2 µM) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Catalyst selection : Nano-SiO₂ enhances reaction efficiency (yield >85%) by providing a high-surface-area acidic catalyst .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution kinetics .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-chlorination) .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
Q. What computational methods support the design of derivatives targeting specific enzymes?
- Molecular docking (AutoDock Vina) : Predict binding affinities to EGFR (e.g., ΔG = −9.2 kcal/mol for derivatives with chloro-substituted aryl groups) .
- DFT calculations : Optimize geometries and evaluate electronic properties (e.g., HOMO-LUMO gaps correlating with reactivity) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do electron-donating/withdrawing groups influence bioactivity?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Electron-donating groups (e.g., -OCH₃) improve enzyme inhibition via hydrogen bonding with catalytic residues (e.g., Met793 in EGFR) .
Q. What metabolic pathways are hypothesized for this compound?
- Glutathione conjugation : Analogous to S-(1,2,2-trichlorovinyl) glutathione formation, detected via UHPLC-ESI-MS/MS in hepatic tissues .
- N-acetylation : Potential detoxification pathway, yielding N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine metabolites .
Q. How to address regioselectivity challenges during substitution reactions?
- Directing groups : Use -NO₂ or -COOH to orient electrophilic attack at specific positions .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side products (e.g., 80% yield for para-substituted derivatives) .
Q. What solvent systems minimize degradation during purification?
- Ethanol/water mixtures : Reduce hydrolysis of trichlorovinyl groups during recrystallization .
- Chloroform/hexane : Ideal for column chromatography to separate polar byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
